N-(2-Mercaptoethyl) Demecolcine
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Overview
Description
N-(2-Mercaptoethyl) Demecolcine is a synthetic derivative of demecolcine, an antimitotic agent known for its ability to disrupt microtubules by binding to tubulin and preventing its polymerization . This compound is primarily used in scientific research due to its potent effects on cell division and its ability to stimulate the intrinsic GTPase activity of tubulin .
Preparation Methods
The preparation of N-(2-Mercaptoethyl) Demecolcine involves several synthetic routes and reaction conditions. One common method includes the use of chemical synthesis techniques such as molar reactions and substitution derivatization . The process typically involves the reaction of demecolcine with 2-mercaptoethanol under controlled conditions to introduce the mercaptoethyl group. Industrial production methods are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
N-(2-Mercaptoethyl) Demecolcine undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: Reduction reactions can revert oxidized forms back to the thiol state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptoethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Major products formed from these reactions include disulfides and thiol derivatives .
Scientific Research Applications
N-(2-Mercaptoethyl) Demecolcine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study microtubule dynamics and the effects of tubulin-binding agents.
Industry: While its industrial applications are less documented, it is likely used in the development of antimitotic agents and other pharmaceuticals.
Mechanism of Action
N-(2-Mercaptoethyl) Demecolcine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding prevents the polymerization of tubulin, leading to the disruption of microtubule formation . At low concentrations, it suppresses microtubule dynamics by binding to the plus end of microtubules. At higher concentrations, it promotes the detachment of microtubules from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action makes it a potent antimitotic agent.
Comparison with Similar Compounds
N-(2-Mercaptoethyl) Demecolcine is similar to other tubulin-binding agents such as colchicine and vinblastine. it is unique in its specific binding properties and its ability to stimulate the intrinsic GTPase activity of tubulin . Similar compounds include:
Colchicine: A natural alkaloid that also binds to tubulin but has a different toxicity profile.
Vinblastine: Another microtubule-depolymerizing agent used in cancer therapy.
This compound stands out due to its synthetic origin and specific modifications that enhance its binding affinity and efficacy in disrupting microtubule dynamics .
Properties
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-24(10-11-30)17-8-6-14-12-20(27-3)22(28-4)23(29-5)21(14)15-7-9-19(26-2)18(25)13-16(15)17/h7,9,12-13,17,30H,6,8,10-11H2,1-5H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJQKUURVMRBG-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCS)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652631 |
Source
|
Record name | (7S)-1,2,3,10-Tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217746-74-1 |
Source
|
Record name | (7S)-1,2,3,10-Tetramethoxy-7-[methyl(2-sulfanylethyl)amino]-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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